molecular formula C17H17Cl3N2O2 B3020309 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-99-0

5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3020309
CAS No.: 339008-99-0
M. Wt: 387.69
InChI Key: PXFMQARSVLOSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339008-99-0) is a pyridinecarboxamide derivative characterized by:

  • Core structure: A 1,6-dihydropyridine ring with a chlorine substituent at position 5 and a ketone group at position 4.
  • Substituents:
    • A 3,4-dichlorobenzyl group at position 1.
    • An N,N-diethyl carboxamide group at position 2.
  • Molecular formula: C₁₇H₁₇Cl₃N₂O₂ (molar mass: 387.69 g/mol) .

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)12-8-15(20)17(24)22(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFMQARSVLOSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyridine ring with various substituents, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C14H15Cl3N2OC_{14}H_{15}Cl_3N_2O, and it has a molecular weight of 331.64 g/mol. The presence of chlorine atoms and the diethyl amide group contribute to its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC14H15Cl3N2OC_{14}H_{15}Cl_3N_2O
Molecular Weight331.64 g/mol
Melting Point227-229 °C
CAS Number339008-99-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can alter enzyme activity and modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing signal transduction mechanisms.

The binding interactions are likely mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can lead to conformational changes in the target proteins.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies indicate that at certain doses, there were no significant adverse effects observed on clinical chemistry parameters or hematology in animal models. However, elevated liver enzymes were noted at higher doses, suggesting potential hepatotoxicity.

Key Findings from Toxicological Studies

Study TypeObservations
Acute ToxicityNo significant effects at low doses
Chronic ExposureIncreased liver weights and enzyme levels
NOEL (No Observed Effect Level)125 ppm (6.25 mg/kg/day)
LEL (Lowest Effect Level)500 ppm (25 mg/kg/day)

Research Applications

The compound has been explored for various applications in scientific research:

Medicinal Chemistry

Research indicates potential therapeutic applications in developing drugs targeting specific diseases due to its structural properties.

Biochemical Assays

It has been utilized in biochemical assays to study enzyme interactions and cellular pathways, providing insights into metabolic processes.

Industrial Applications

The unique properties of this compound make it suitable for manufacturing specialty chemicals and materials.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.
  • Toxicity Assessment : Long-term toxicity studies revealed dose-dependent increases in liver weight and enzyme levels in rats, indicating a need for caution in therapeutic use and further investigation into its safety profile.
  • Pharmacological Evaluation : In vivo studies showed promising results regarding the anti-inflammatory properties of the compound, warranting further exploration into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position 1) Carboxamide Group (Position 3) Molecular Formula Molar Mass (g/mol) CAS Number Key Features/Applications (Inferred)
Target Compound 3,4-Dichlorobenzyl N,N-diethyl C₁₇H₁₇Cl₃N₂O₂ 387.69 339008-99-0 Enhanced lipophilicity due to diethyl groups
5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3,4-Dichlorobenzyl N-(4-methoxyphenyl) C₂₀H₁₅Cl₃N₂O₃ 437.71 339023-93-7 Electron-donating methoxy group; purity >90%
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-Trifluoromethylbenzyl N-phenyl C₂₀H₁₃ClF₃N₂O₂ 408.78 339024-10-1 Increased electronegativity from CF₃ group
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3-Chlorobenzyl N-(4-chlorophenyl) C₁₉H₁₃Cl₃N₂O₂ 407.68 339024-51-0 Trihalogenated; potential enhanced binding
N,1-Dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide Benzyl N-benzyl C₂₀H₁₇ClN₂O₂ 352.82 339024-40-7 Bulkier substituents; steric effects likely

Analysis of Structural Modifications

Benzyl Group Variations
  • 3,4-Dichlorobenzyl (Target Compound): The dual chlorine atoms enhance hydrophobic interactions and may improve target binding affinity compared to monochloro analogues .
  • 3-Chlorobenzyl (CAS 339024-51-0) : Reduced steric bulk compared to dichloro derivatives may affect binding specificity .
Carboxamide Group Variations
  • N-(4-Methoxyphenyl) (CAS 339023-93-7) : The methoxy group provides electron-donating properties, which could modulate reactivity in electrophilic environments .
  • N-Benzyl (CAS 339024-40-7) : Aromatic bulk may hinder binding to flat receptor sites but enhance π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.